2-Amino-2-(thiazol-2-yl)propan-1-ol
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Overview
Description
2-Amino-2-(thiazol-2-yl)propan-1-ol is an organic compound that belongs to the class of aralkylamines. It is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(thiazol-2-yl)propan-1-ol typically involves the reaction of thiazole derivatives with appropriate amines. One common method involves the reaction of 2-bromo-1-(thiazol-2-yl)ethanone with ammonia or primary amines under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(thiazol-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Amino-2-(thiazol-2-yl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-2-(thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propan-1-ol: This compound contains an indole ring instead of a thiazole ring and has different biological activities.
1-(1,3-Thiazol-2-yl)propan-1-amine: Similar structure but lacks the hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
2-Amino-2-(thiazol-2-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups attached to the thiazole ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C6H10N2OS |
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Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-amino-2-(1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H10N2OS/c1-6(7,4-9)5-8-2-3-10-5/h2-3,9H,4,7H2,1H3 |
InChI Key |
IYSWWNYHNGJIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=NC=CS1)N |
Origin of Product |
United States |
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